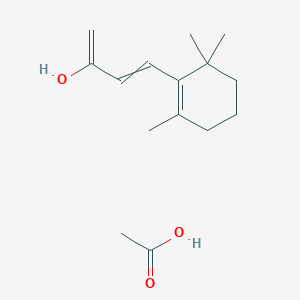![molecular formula C22H20ClN3O4 B14254093 4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide CAS No. 336165-54-9](/img/structure/B14254093.png)
4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated nitrophenyl group, a formamido group, a methyl group, and a naphthalenyl group. Its intricate molecular architecture makes it an interesting subject for chemical synthesis, reactions, and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated nitrophenyl intermediate This intermediate is then reacted with formamide under controlled conditions to introduce the formamido group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the nitrophenyl and naphthalenyl groups allows for specific interactions with biological macromolecules, influencing their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]ACETAMIDE: Shares the chlorinated nitrophenyl and formamido groups but differs in the rest of the structure.
4-CHLORO-2-NITROPHENOL: Contains the chlorinated nitrophenyl group but lacks the formamido and naphthalenyl groups.
Uniqueness
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
336165-54-9 |
|---|---|
Formule moléculaire |
C22H20ClN3O4 |
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
4-chloro-N-[3-methyl-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H20ClN3O4/c1-13(2)20(25-21(27)16-8-10-18(23)19(12-16)26(29)30)22(28)24-17-9-7-14-5-3-4-6-15(14)11-17/h3-13,20H,1-2H3,(H,24,28)(H,25,27) |
Clé InChI |
XCWWTEQICREWBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
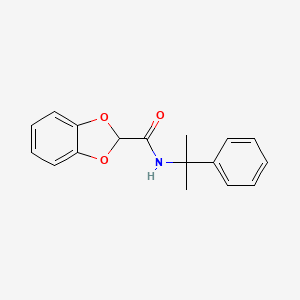
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)


![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
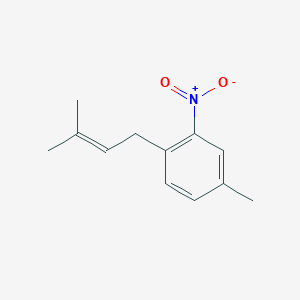
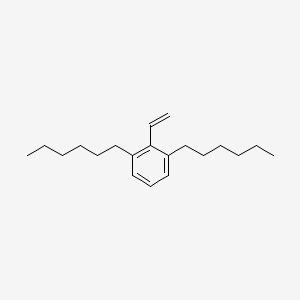
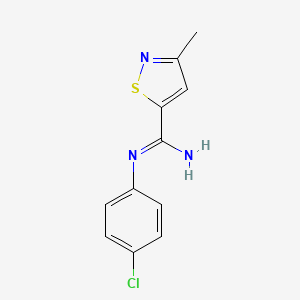
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
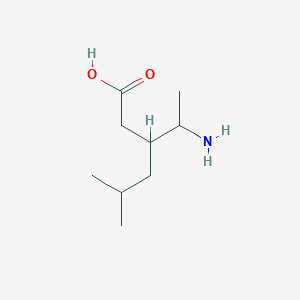
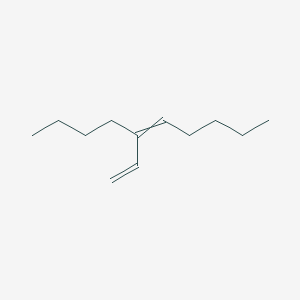
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
